3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide
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Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with bromine and methyl groups, and a butanamide moiety linked to a chloromethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with the appropriate diketone and hydrazine derivatives, the pyrazole ring is formed through a cyclization reaction.
Bromination and Methylation: The pyrazole ring is then brominated and methylated using bromine and methylating agents under controlled conditions.
Amide Formation: The final step involves coupling the brominated and methylated pyrazole with 3-chloro-4-methylphenylbutanoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or the amide group.
Hydrolysis: 3-chloro-4-methylphenylbutanoic acid and the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methylphenyl)butanamide
Uniqueness
The uniqueness of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methyl groups, provides distinct steric and electronic properties compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClN3O/c1-9-5-6-13(8-14(9)18)19-15(22)7-10(2)21-12(4)16(17)11(3)20-21/h5-6,8,10H,7H2,1-4H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBAIUQJIDWQME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)Br)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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